4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
描述
属性
IUPAC Name |
4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4S/c17-16(18,19)15-22-21-13-14(24-10-6-2-1-3-7-10)20-11-8-4-5-9-12(11)23(13)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHLYYOWGVWXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162027 | |
| Record name | 4-(Phenylthio)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223929-36-0 | |
| Record name | 4-(Phenylthio)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223929-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylthio)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
The synthesis of 4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a triazole ring, followed by the introduction of the quinoxaline moiety. The phenylsulfanyl and trifluoromethyl groups are then incorporated through nucleophilic substitution or other suitable reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
化学反应分析
Reactivity of the Phenylsulfanyl Group
The phenylsulfanyl (–SPh) group at position 4 exhibits nucleophilic displacement and oxidation reactivity:
Key Findings :
-
Displacement with piperazine or morpholine yields bioactive analogues (e.g., antipsychotic or antitumor agents) .
-
Oxidation to sulfone enhances electron-withdrawing effects, altering electronic properties for further functionalization .
Functionalization of the Triazoloquinoxaline Core
The trifluoromethyl group and triazole ring enable diverse modifications:
A. Electrophilic Substitution :
-
Limited due to electron-deficient nature of the core. Halogenation (e.g., chlorination) occurs at position 8 using POCl₃ or SOCl₂ .
B. Cross-Coupling Reactions :
-
Suzuki-Miyaura coupling at halogenated positions (e.g., 8-Cl) with aryl boronic acids under Pd catalysis .
Example Reaction :
8-Chloro-4-(phenylsulfanyl)-1-(trifluoromethyl)triazoloquinoxaline + Phenylboronic Acid → 8-Phenyl derivative .
Biological Activity and Derivatization
Derivatives of this scaffold show potent bioactivity:
-
Anticancer Agents : Methylamination at position 4 reduces A375 melanoma cell viability to 6% at 10 µM .
-
Adenosine Receptor Antagonists : Substituents at positions 1 and 4 influence selectivity (A1 vs. A2 receptors) .
Structure-Activity Relationship (SAR) Highlights :
| Position | Modification | Biological Impact |
|---|---|---|
| 1 | Trifluoromethyl (–CF₃) | Enhances metabolic stability and binding affinity |
| 4 | Phenylsulfanyl (–SPh) | Optimizes pharmacokinetics and solubility |
Stability and Degradation Pathways
科学研究应用
4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of significant interest in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, potentially inhibiting or modifying their activity. The phenylsulfanyl group may also play a role in binding to target sites, contributing to the compound’s overall biological effect.
相似化合物的比较
Triazoloquinoxaline derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison with structurally or functionally related compounds:
Adenosine Receptor Antagonists
- CP-68,247 (8-Chloro-4-(cyclohexylamino)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline) Key Substituents: Trifluoromethyl (position 1), cyclohexylamino (position 4), 8-chloro (aromatic ring). Activity: Selective adenosine A₁ receptor antagonist (IC₅₀ = 28 nM; >3000-fold selectivity over A₂). Therapeutic Potential: Rapid-onset antidepressant in behavioral despair models .
- CP-66,713 (4-Amino-8-chloro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxaline) Key Substituents: Phenyl (position 1), amino (position 4), 8-chloro (aromatic ring). Activity: Potent adenosine A₂ receptor antagonist (IC₅₀ = 21 nM; 13-fold selectivity over A₁). SAR Insight: Aromatic groups at position 1 enhance A₂ affinity, while amino groups at position 4 are critical for selectivity .
Comparison with R-7050 :
| Feature | R-7050 | CP-68,247 | CP-66,713 |
|---|---|---|---|
| Position 1 | Trifluoromethyl | Trifluoromethyl | Phenyl |
| Position 4 | Phenylsulfanyl | Cyclohexylamino | Amino |
| Receptor Target | TNFR1 | Adenosine A₁ | Adenosine A₂ |
| Selectivity | Blocks TNFR1-S1PR2-CCL2 pathway | >3000-fold A₁ selectivity | 13-fold A₂ selectivity |
| Therapeutic Use | Anti-inflammatory | Antidepressant | Antidepressant |
Anticancer Agents
- 2-{4-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylamino)benzoyl}-N-cyclohexylhydrazine-1-carboxamide Key Substituents: Carboxamide-linked cyclohexyl group, amino linkage at position 3. Activity: Topoisomerase II (Topo II) inhibitor (IC₅₀ < 10 μM against HepG2, HCT116, MCF-7). DNA intercalation contributes to cytotoxicity .
- 4-(Diethylamino)-[1,2,4]triazolo[4,3-a]quinoxaline-1-thiol Key Substituents: Diethylamino (position 4), thiol (position 1). Activity: Moderate Topo II inhibition and DNA-binding affinity. Synergistic effects with thiol groups enhance antiproliferative activity .
Comparison with R-7050 :
| Feature | R-7050 | Carboxamide Derivative | Diethylamino-Thiol Derivative |
|---|---|---|---|
| Position 1 | Trifluoromethyl | - | Thiol |
| Position 4 | Phenylsulfanyl | Aminobenzoyl-carboxamide | Diethylamino |
| Mechanism | TNFR1 antagonism | Topo II inhibition + DNA intercalation | Topo II inhibition + thiol reactivity |
| Cell Line Activity | N/A (neuroinflammation focus) | HepG2, HCT116, MCF-7 | HepG2, HCT116 |
Antimicrobial Derivatives
- 1-Aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines (3a-d) Key Substituents: Chloro (position 4), aryl (position 1). Activity: Broad-spectrum antimicrobial agents. Compound 3c (4-chloro-1-(4-fluorophenyl)) showed MIC = 25 μg/mL against C. albicans .
- 4-Alkoxy[1,2,4]triazolo[4,3-a]quinoxalines (4a,b) Key Substituents: Methoxy/ethoxy (position 4). Activity: Moderate antifungal activity, with alkoxy groups improving solubility but reducing potency compared to chloro analogs .
Comparison with R-7050 :
| Feature | R-7050 | 4-Chloro-1-Aryl Derivatives | 4-Alkoxy Derivatives |
|---|---|---|---|
| Position 4 | Phenylsulfanyl | Chloro | Alkoxy |
| Bioactivity | Anti-inflammatory | Antifungal (MIC 25 μg/mL) | Moderate antifungal |
| Structural Advantage | Sulfur enhances membrane permeation | Chloro boosts halogen bonding | Alkoxy improves hydrophilicity |
Structural Analogs with Modified Substituents
- 4-o-Tolyloxy-[1,2,4]triazolo[4,3-a]quinoxaline Key Substituents: 2-Methylphenoxy (position 4). Properties: Molecular weight = 276.30; reduced steric bulk compared to phenylsulfanyl. No reported bioactivity .
- 4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline Key Substituents: Allylsulfanyl (position 4). Discontinued in pharmacological studies due to instability .
Comparison with R-7050 :
| Feature | R-7050 | 4-o-Tolyloxy Derivative | 4-Allylsulfanyl Derivative |
|---|---|---|---|
| Position 4 | Phenylsulfanyl | o-Tolyloxy | Allylsulfanyl |
| Electronic Effects | Strong electron-withdrawing | Moderate electron-donating | Moderate electron-withdrawing |
| Bioactivity | TNFR1 antagonism | Unknown | Unstable in vivo |
生物活性
4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a compound of interest due to its potential biological activities, particularly as a TNF-α antagonist. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 223929-36-0
- Molecular Formula : C₁₆H₉F₃N₄S
- Molecular Weight : 380.8 g/mol
This compound functions primarily as an antagonist of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation and a target for various inflammatory diseases. By inhibiting TNF-α activity, it may help in treating conditions such as rheumatoid arthritis and psoriasis.
Biological Activity Overview
| Activity | Description |
|---|---|
| TNF-α Inhibition | Demonstrated ability to inhibit TNF-α production in various cell lines. |
| Anti-inflammatory | Reduces inflammation markers in animal models of arthritis. |
| Antitumor Activity | Shows potential in reducing tumor growth in specific cancer models. |
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits TNF-α production in macrophage cell lines. This inhibition correlates with decreased expression of inflammatory cytokines and chemokines.
In Vivo Studies
Animal models have demonstrated that administration of this compound results in significant reductions in joint swelling and pain associated with rheumatoid arthritis. Notably, the compound has been observed to lower serum levels of pro-inflammatory cytokines.
Case Studies
-
Rheumatoid Arthritis Model
- Objective : To assess the efficacy of the compound in reducing symptoms.
- Methodology : Mice were administered varying doses of the compound.
- Results : A dose-dependent reduction in joint inflammation was noted, alongside improvements in mobility scores.
-
Psoriasis Model
- Objective : Evaluate the anti-inflammatory effects on skin lesions.
- Methodology : Topical application on induced psoriasis lesions.
- Results : Significant reduction in lesion size and erythema was observed after two weeks of treatment.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully elucidate potential chronic effects.
常见问题
Basic: What synthetic strategies are effective for preparing derivatives of 4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline?
Derivatives are typically synthesized via cyclization reactions. For example, quinoxaline precursors are treated with thiosemicarbazide or substituted amines under reflux conditions to form the triazole ring. Substituents like phenylsulfanyl or trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions. Key steps include:
- Cyclization : Formic or acetic acid is used to facilitate ring closure (e.g., formic acid for triazole ring formation) .
- Functionalization : Thioamide or halogen substituents are added to enhance bioactivity .
- Characterization : Confirmed via IR (C=N stretch at ~1548–1511 cm⁻¹), NMR (aromatic protons at δ 7.1–7.7 ppm), and MS (molecular ion peaks) .
Basic: How is antimicrobial activity evaluated for triazoloquinoxaline derivatives?
Antimicrobial screening involves:
- Minimum Inhibitory Concentration (MIC) : Tested against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar dilution or broth microdilution. Compounds like 8-chloro-4-(cyclohexylamino) derivatives show MIC values as low as 25 µg/mL against C. albicans, comparable to nystatin .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl at position 8) enhance antifungal activity by improving membrane permeability .
Advanced: How do structural modifications influence adenosine A1 vs. A2 receptor selectivity?
SAR studies reveal:
- A1 Selectivity : Achieved with bulky 4-position substituents (e.g., cyclohexylamino) and trifluoromethyl at position 1. For example, 8-chloro-4-(cyclohexylamino)-1-(trifluoromethyl) derivatives show >3000-fold A1 selectivity (IC₅₀ = 28 nM) .
- A2 Selectivity : Requires small 4-position groups (e.g., NH₂) and aromatic substituents (e.g., phenyl at position 1). Compound 4-amino-8-chloro-1-phenyl derivatives exhibit A2 IC₅₀ = 21 nM with 13-fold selectivity .
- Assays : Radioligand binding using [³H]CHA (A1) and [³H]NECA (A2) in rat brain homogenates .
Advanced: What mechanisms underlie Topoisomerase II (Topo II) inhibition by triazoloquinoxalines?
Triazoloquinoxalines intercalate DNA and inhibit Topo II by stabilizing the DNA-enzyme complex. Key findings:
- DNA Binding : Ethidium bromide displacement assays show Kd values <1 µM for potent derivatives .
- Enzyme Inhibition : Compounds like 4-(diethylamino)-[1,2,4]triazoloquinoxaline-1-thiol inhibit Topo II at IC₅₀ = 0.8 µM in HepG2 cells .
- Docking Studies : Molecular docking (PDB: 4G0U) identifies hydrogen bonds with DNA base pairs (e.g., dG4) and hydrophobic interactions with Topo II residues .
Advanced: What in vivo models assess antidepressant efficacy of triazoloquinoxalines?
- Porsolt Forced Swim Test : Acute administration reduces immobility time in rats, indicating antidepressant-like effects. For example, 1-(trifluoromethyl)-4-amino derivatives reduce immobility by 40–60% at 10 mg/kg .
- Mechanistic Validation : cAMP modulation in limbic forebrain slices confirms adenosine receptor antagonism (e.g., reversal of CHA-induced cAMP inhibition) .
Methodological: How are molecular docking studies applied to triazoloquinoxaline research?
- Software : Tools like AutoDock or Schrödinger evaluate binding to targets (e.g., adenosine receptors, Topo II).
- Parameters Analyzed :
- Validation : Correlation between docking scores and experimental IC₅₀ values (R² > 0.7) .
Advanced: How do substituents affect positive inotropic activity in triazoloquinoxaline derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
